molecular formula C14H12O4 B14080959 Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester CAS No. 10268-61-8

Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester

Katalognummer: B14080959
CAS-Nummer: 10268-61-8
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: LOGPCYCUQVVEIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester: is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group at the 2-position and a methoxy group at the 4-position on the phenyl ester. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and hydroxyl groups can direct incoming substituents to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool in enzymology.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects. It can be used as a scaffold for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • Benzoic acid, 4-hydroxy-, 2-methoxyphenyl ester
  • Benzoic acid, 4-methoxy-, phenyl ester
  • Benzoic acid, 2-hydroxy-, phenyl ester

Comparison: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry. The combination of these functional groups enhances its versatility and effectiveness in various chemical reactions and biological interactions.

Eigenschaften

CAS-Nummer

10268-61-8

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

(4-methoxyphenyl) 2-hydroxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3

InChI-Schlüssel

LOGPCYCUQVVEIF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.